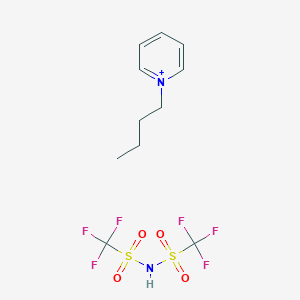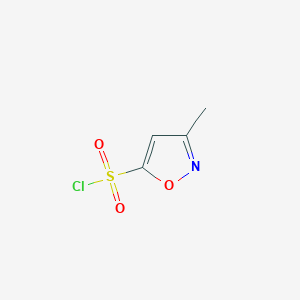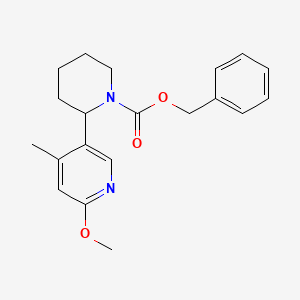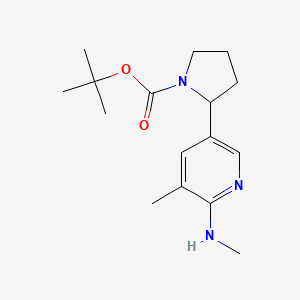![molecular formula C16H12F6N2S B11823365 1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B11823365.png)
1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea is a compound known for its unique chemical structure and properties. It features a thiourea core substituted with a benzyl group and a 3,5-bis(trifluoromethyl)phenyl group.
Métodos De Preparación
The synthesis of 1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with benzylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane. The resulting product is then purified through recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation
Análisis De Reacciones Químicas
1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea has a wide range of applications in scientific research:
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying enzyme-substrate interactions and protein folding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes
Mecanismo De Acción
The mechanism of action of 1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea primarily involves its ability to form strong hydrogen bonds. This property allows it to stabilize transition states and activate substrates in catalytic reactions. The molecular targets and pathways involved include interactions with electrophiles and nucleophiles, facilitating various organic transformations .
Comparación Con Compuestos Similares
1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea is unique due to its specific substitution pattern and the presence of trifluoromethyl groups, which enhance its reactivity and stability. Similar compounds include:
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of thiourea derivatives.
3,5-Bis(trifluoromethyl)aniline: A precursor in the synthesis of various trifluoromethyl-substituted compounds.
These compounds share similar structural features but differ in their specific applications and reactivity profiles.
Propiedades
Fórmula molecular |
C16H12F6N2S |
|---|---|
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
1-benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C16H12F6N2S/c17-15(18,19)11-6-12(16(20,21)22)8-13(7-11)24(14(23)25)9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,23,25) |
Clave InChI |
PXTYWHNQUJKNQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[1-azabicyclo[2.2.2]octane-3,4'-imidazolidin]-2'-one hydrochloride](/img/structure/B11823292.png)




![Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]-](/img/structure/B11823312.png)

![6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B11823315.png)


![4-[[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B11823347.png)

![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione](/img/structure/B11823371.png)

